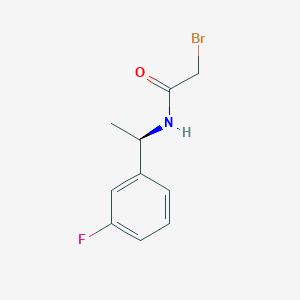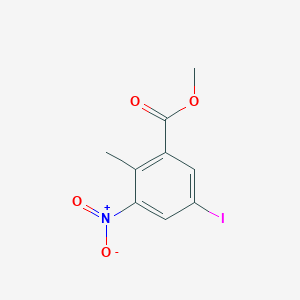
4-Cyclopropyl-3-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-3-fluorobenzaldehyde is a chemical compound belonging to the family of aldehydes. It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzaldehyde core. This compound is commonly used in scientific research, particularly in the fields of medicine and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-fluorobenzaldehyde typically involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent . Another method involves the electrophilic substitution of 3-fluoro-4-hydroxybenzaldehyde followed by etherification and oxidation reactions .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve mild reaction conditions and avoid the use of hazardous materials .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be replaced via nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 4-Cyclopropyl-3-fluorobenzoic acid.
Reduction: 4-Cyclopropyl-3-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropyl-3-fluorobenzaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties in pharmacology.
Industry: Used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The cyclopropyl group imposes conformational rigidity on the molecule, which can enhance its binding affinity to certain biological targets. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
- 4-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 2-Fluorobenzaldehyde
Comparison: 4-Cyclopropyl-3-fluorobenzaldehyde is unique due to the presence of both a cyclopropyl group and a fluorine atom on the benzaldehyde core. This combination imparts distinct chemical and physical properties, such as increased metabolic stability and conformational rigidity, compared to other fluorobenzaldehydes .
Properties
IUPAC Name |
4-cyclopropyl-3-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-6,8H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBSAGYRPNSMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine](/img/structure/B7936072.png)
![[3-Fluoro-4-(2-methylphenyl)phenyl]methanamine](/img/structure/B7936079.png)
![{[4-(3-Chlorophenyl)-3-fluorophenyl]methyl}(methyl)amine](/img/structure/B7936087.png)
![(3'-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7936092.png)
